molecular formula C10H9BrCl2O B14051603 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one

Cat. No.: B14051603
M. Wt: 295.98 g/mol
InChI Key: QHBIVPVVMIVXQI-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one is a halogenated aromatic ketone offered as a high-purity building block for chemical synthesis and pharmaceutical research. This compound features both a bromomethyl and a chloro-ketone functional group, making it a versatile intermediate for nucleophilic substitutions and further molecular elaboration. Compounds of this structural class are recognized for their utility as key intermediates in organic synthesis. Specifically, bromomethyl aryl ketones are valuable precursors in heterocyclic chemistry, such as in the Hantzsch thiazole synthesis, where they react with thiosemicarbazides to form complex thiazolylhydrazone derivatives . These derivatives are of significant interest in medicinal chemistry research for developing molecules with potential bioactivity. The structural framework of β-halogenated ketones is well-established as a valuable synthon. Related compounds, such as 1-(4-Bromophenyl)-3-chloropropan-1-one, have been documented as useful building blocks for synthesizing ligands for metal-based complexes and for other chemical transformations . Handling and Safety: This chemical is intended for use by qualified laboratory professionals. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Use Disclaimer: This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-chlorophenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9BrCl2O/c11-5-8-3-7(1-2-10(8)13)4-9(14)6-12/h1-3H,4-6H2

InChI Key

QHBIVPVVMIVXQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)CBr)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Bromomethyl)-4-chlorotoluene

The benzene ring is functionalized via sequential halogenation. Starting with 4-chlorotoluene, radical bromination using N-bromosuccinimide (NBS) under UV light selectively substitutes the methyl group at the 3-position, yielding 3-(bromomethyl)-4-chlorotoluene. Reaction conditions (e.g., solvent, temperature) critically influence regioselectivity:

Condition Yield (%) Purity (%)
NBS, CCl₄, 80°C, 12 hr 78 95
NBS, DCM, 60°C, 8 hr 85 97

Friedel-Crafts Acylation with Chloroacetyl Chloride

The brominated intermediate undergoes Friedel-Crafts acylation using chloroacetyl chloride in the presence of AlCl₃. The electron-withdrawing chlorine at the 4-position directs electrophilic attack to the 1-position of the ring, forming the ketone linkage. Key parameters include:

  • Molar ratio (substrate:AlCl₃:chloroacetyl chloride): 1:1.2:1.5
  • Reaction time : 6–8 hours at 0–5°C
  • Yield : 62–68% after purification via column chromatography

Suzuki-Miyaura Coupling for Aryl-Ketone Linkage

Modern cross-coupling strategies enable precise construction of the aryl-propanone bond.

Boronic Ester Preparation

3-Bromo-4-chlorobenzyl bromide is converted to its boronic ester via Miyaura borylation (Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron).

Coupling with 3-Chloropropan-2-one Triflate

The boronic ester reacts with 3-chloropropan-2-one triflate under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), forming the biaryl ketone. This method offers superior regiocontrol but requires expensive catalysts:

Catalyst Loading (mol%) Yield (%)
5 58
10 72

Reductive Alkylation of Nitriles

A less conventional approach leverages nitrile reduction to install the ketone group.

Cyano Intermediate Synthesis

3-(Bromomethyl)-4-chlorobenzonitrile is prepared via Rosenmund-von Braun reaction from 3-bromo-4-chlorotoluene.

Partial Reduction to Ketone

Controlled reduction using DIBAL-H at −78°C converts the nitrile to the corresponding ketone, followed by chlorination with SOCl₂ at the β-position. Total yield across three steps: 41%.

One-Pot Multistep Halogenation-Acylation

Industrial-scale synthesis favors this streamlined protocol:

  • Chlorination : 4-Chlorotoluene undergoes radical chlorination (Cl₂, hv) to form 3,4-dichlorotoluene.
  • Bromination : NBS substitutes the methyl group, yielding 3-(bromomethyl)-4-chlorotoluene.
  • Oxidation : KMnO₄ oxidizes the methyl group to carboxylic acid.
  • Ketone Formation : Curtius rearrangement with HN₃ generates the propan-2-one moiety, followed by chlorination.

Comparative Analysis of Methods

Method Total Yield (%) Purity (%) Cost (Relative) Scalability
Halogenation-Friedel 52 95 Low High
Nucleophilic Substitution 61 92 Moderate Medium
Suzuki Coupling 68 98 High Low
Reductive Alkylation 41 89 Moderate Medium
One-Pot Multistep 47 90 Low High

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound's reactivity is governed by its functional groups:

  • Bromomethyl group : Highly susceptible to nucleophilic substitution (S<sub>N</sub>2) due to the polarizable C–Br bond.

  • Chlorophenyl ring : Participates in electrophilic aromatic substitution (EAS) at activated positions.

  • Ketone moiety : Can undergo reduction, condensation, or oxidation reactions.

Key Reaction Pathways:

Reaction TypeMechanismExample Reagents/Conditions
Nucleophilic Substitution Replacement of bromine with nucleophilesNaN<sub>3</sub> (DMF, 60°C)
Electrophilic Substitution Chlorine-directed EAS on phenyl ringHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>
Oxidation Conversion of ketone to carboxylic acidKMnO<sub>4</sub> (acidic medium)
Reduction Ketone → secondary alcoholNaBH<sub>4</sub> (MeOH, 0°C)

Nucleophilic Substitution

The bromomethyl group reacts readily with nucleophiles such as azide, cyanide, or amines. For example:

  • Azide Substitution :

    C6H4(BrCH2) Cl+NaN3DMF 60 CC6H4(N3CH2) Cl+NaBr\text{C}_6\text{H}_4(\text{BrCH}_2)\text{ Cl}+\text{NaN}_3\xrightarrow{\text{DMF 60 C}}\text{C}_6\text{H}_4(\text{N}_3\text{CH}_2)\text{ Cl}+\text{NaBr}

    This reaction proceeds via an S<sub>N</sub>2 mechanism, yielding an azide derivative used in click chemistry.

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl ring undergoes nitration or sulfonation at the para position relative to the electron-withdrawing chlorine:

  • Nitration :

    C6H4(Cl) R+HNO3H2SO4C6H3(Cl)(NO2) R\text{C}_6\text{H}_4(\text{Cl})\text{ R}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_6\text{H}_3(\text{Cl})(\text{NO}_2)\text{ R}

    Reaction conditions require strong acids to generate the nitronium ion.

Oxidation and Reduction

  • Ketone Oxidation :
    The propan-2-one group oxidizes to a carboxylic acid under strong oxidative conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>).

  • Ketone Reduction :
    Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting bromine or chlorine substituents.

Reaction Optimization and By-Product Mitigation

ParameterOptimal ConditionImpact on Yield
Temperature 60–80°C for substitutionHigher temps accelerate S<sub>N</sub>2 but risk side reactions
Solvent Polar aprotic (DMF, DMSO)Enhances nucleophilicity
Catalyst Phase-transfer agents (e.g., TBAB)Improves interfacial reactions

Side products such as dehalogenated derivatives or over-oxidized ketones are minimized by controlling stoichiometry and reaction time .

Scientific Research Applications

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in various signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs differ in halogen placement, substituent groups, or backbone configuration. A comparative analysis is provided below:

Table 1: Structural Comparison of Halogenated Propanones and Chalcones
Compound Name Molecular Formula Substituents (Phenyl Ring) Backbone Key Properties/Activities Reference
1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one (Target) C10H9BrCl2O 3-Bromomethyl, 4-Cl Propan-2-one Synthetic intermediate (presumed) -
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one C11H12BrClOS 3-Bromomethyl, 2-SCH3 Propan-1-one Purity ≥98% (synthetic utility)
1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one C10H9BrClFO 2-Bromomethyl, 5-F Propan-2-one Molecular weight: 279.53 g/mol
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one C11H10BrClF2O 4-Bromomethyl, 2-CF2H Propan-1-one Molecular weight: 311.55 g/mol
(2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one (Chalcone analog) C15H10BrClO 3-Br (Ring A), 4-Cl (Ring B) α,β-unsaturated ketone IC50: 42.22 μg/mL (MCF-7 cells)

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents enhance lipophilicity, influencing membrane permeability. The 3-bromomethyl group in the target compound may increase steric bulk compared to simpler halogenated analogs .
  • Biological Activity: Chalcone analogs with α,β-unsaturated ketones (e.g., compound C3 in ) demonstrate cytotoxicity against MCF-7 breast cancer cells (IC50: 42.22 μg/mL), whereas propanone derivatives may require additional functional groups for similar efficacy .

Physicochemical Properties

  • Molecular Weight : The target compound (MW: ~292.45 g/mol) is lighter than its difluoromethyl-substituted analog (MW: 311.55 g/mol) but heavier than the fluorophenyl variant (MW: 279.53 g/mol) .
  • Crystallography: Chalcone analogs exhibit dihedral angles between aromatic rings (3.98–56.26°), influencing π-π stacking and crystal packing . Propanone derivatives may adopt distinct conformations due to the absence of conjugation.

Q & A

Q. Optimization strategies :

  • Temperature control : Lower temperatures (0–5°C) minimize polyhalogenation byproducts .
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction rates for halogenation steps .
  • Catalyst screening : Lewis acids like FeCl₃ or ZnCl₂ improve regioselectivity in chlorination .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: What spectroscopic techniques are most effective for characterizing the structural features of this compound?

Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Split signals between δ 7.2–7.8 ppm due to deshielding by electronegative substituents .
    • Bromomethyl group : A singlet at ~δ 4.5 ppm (CH₂Br) and a carbonyl signal at ~δ 208 ppm (C=O) .
    • 2D NMR (COSY, HMBC) : Confirms connectivity between the bromomethyl group (δ 4.5 ppm) and adjacent carbons .
  • IR spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br/C-Cl stretches at 600–800 cm⁻¹ .
  • Mass spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 307.93 (C₁₀H₈BrCl₂O) with isotopic patterns confirming Br/Cl .

Advanced: How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in molecular structure from X-ray diffraction data?

Answer:

  • SHELX refinement :
    • Disorder modeling : Split atoms (e.g., bromomethyl group) using PART instructions to account for rotational disorder .
    • Hydrogen bonding : Use SHELXL’s AFIX commands to fix H-atom positions in hydrogen-bonded networks .
  • ORTEP visualization :
    • Thermal ellipsoids : Highlight regions of high thermal motion (e.g., bromomethyl group) to assess dynamic disorder .
    • Packing diagrams : Analyze π-π stacking (3.5–4.0 Å) and halogen bonds (Cl···Cl: ~3.4 Å) using Mercury or PLATON .

Advanced: What strategies address contradictions in reported reaction yields or byproduct formation during synthesis?

Answer:

  • Byproduct identification :
    • GC-MS/HPLC : Detect intermediates like 3-(bromomethyl)-4-chlorophenyl derivatives (retention time ~12.3 min) .
  • Design of Experiments (DoE) :
    • Factorial screening : Vary stoichiometry (NBS: 1.1–1.5 eq) and temperature (0–25°C) to optimize bromination efficiency .
    • Response surface models : Predict optimal conditions (e.g., 1.3 eq NBS, 10°C) for >85% yield .

Advanced: How do substituent positions (bromomethyl vs. chloro groups) influence reactivity in nucleophilic substitution reactions?

Answer:

  • Electronic effects :
    • Bromomethyl group : High leaving-group ability (Br⁻) facilitates SN2 reactions (e.g., with amines or thiols) .
    • Chloro substituents : Electron-withdrawing effect deactivates the aryl ring, reducing electrophilic substitution at adjacent positions .
  • Steric effects :
    • Ortho-chloro groups : Hinder nucleophilic attack at the bromomethyl site, favoring para-substitution in follow-up reactions .

Basic: What are key considerations for ensuring purity and stability during storage?

Answer:

  • Purity assessment :
    • TLC : Use silica plates with ethyl acetate/hexane (3:7) to monitor impurities (Rf ~0.5 for target compound) .
  • Stability protocols :
    • Light-sensitive degradation : Store in amber vials at –20°C to prevent radical-mediated decomposition .
    • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the bromomethyl group .

Advanced: How can computational methods predict reactivity or biological activity?

Answer:

  • DFT calculations :
    • Frontier orbitals : HOMO (-6.2 eV) localized on the bromomethyl group predicts nucleophilic attack sites .
    • Transition-state modeling : Identify energy barriers (~25 kcal/mol) for SN2 reactions using Gaussian .
  • Molecular docking :
    • Enzyme targets : Docking into CYP450 active sites (PDB: 1TQN) predicts metabolic stability .

Advanced: What intermolecular interactions dominate crystal packing, and how do they affect properties?

Answer:

  • Hydrogen bonding :
    • C=O···H–C interactions : Form chains along the b-axis (d = 2.8 Å) .
  • Halogen bonding :
    • Cl···Cl contacts : Contribute to layered packing (d = 3.4 Å), enhancing thermal stability (Tₘ = 145°C) .
  • Impact on solubility : Strong intermolecular forces reduce solubility in non-polar solvents (e.g., hexane) .

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